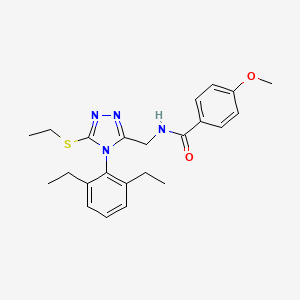

N-((4-(2,6-diethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((4-(2,6-Diethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a 4-methoxybenzamide moiety linked via a methyl group to a triazole core substituted with a 2,6-diethylphenyl group and an ethylthio side chain. Its synthesis likely involves S-alkylation of triazole precursors and subsequent functionalization, akin to methods described for related compounds .

Properties

IUPAC Name |

N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-5-16-9-8-10-17(6-2)21(16)27-20(25-26-23(27)30-7-3)15-24-22(28)18-11-13-19(29-4)14-12-18/h8-14H,5-7,15H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNINZAASRDEVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2,6-diethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the Diethylphenyl Group: This step involves the alkylation of the triazole ring with 2,6-diethylphenyl halides under basic conditions.

Attachment of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the triazole ring.

Coupling with 4-Methoxybenzamide: The final step involves coupling the substituted triazole with 4-methoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while reduction of the triazole ring could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((4-(2,6-diethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a 1,2,4-triazole scaffold with several analogs, but its substituents distinguish it:

- Core Modifications : Unlike compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br; ), which have sulfonylphenyl and difluorophenyl groups, the target compound’s 2,6-diethylphenyl group introduces steric bulk and enhanced lipophilicity.

- Benzamide Substituents : The 4-methoxybenzamide group contrasts with derivatives like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (), where the benzamide is fused to a thiadiazole ring. The methoxy group in the target compound may enhance solubility compared to halogenated analogs .

- Sulfur-Containing Groups : The ethylthio substituent differs from thiol (-SH) or sulfonyl (-SO2) groups in compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (). The ethylthio group’s electron-withdrawing nature could influence tautomerism and reactivity .

Physical Properties

Key physical data for selected analogs (melting points, spectral features):

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 6m) exhibit higher melting points due to crystalline packing .

- Spectral Trends: The absence of νS-H in the target compound’s IR spectrum (similar to ’s thione tautomers) confirms its non-thiol tautomeric form .

Reactivity and Tautomerism

- Tautomeric Behavior : The target compound likely exists in the thione form (C=S), as evidenced by IR data from analogous triazoles . This contrasts with thiol tautomers, which show νS-H absorption (~2500–2600 cm⁻¹) .

- S-Alkylation vs. N-Alkylation : The ethylthio group suggests S-alkylation during synthesis, consistent with methods in , where α-halogenated ketones selectively alkylate sulfur rather than nitrogen .

Biological Activity

N-((4-(2,6-diethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor and antimicrobial activities, as well as its metabolic pathways and structure-activity relationships.

- Molecular Formula : C25H26N6O3S

- Molecular Weight : 490.58 g/mol

- CAS Number : 692737-11-4

Antitumor Activity

Recent studies have indicated that compounds with a similar triazole structure exhibit significant antitumor properties. For instance, compounds derived from triazoles have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 6.75 ± 0.19 | 2D |

| This compound | HCC827 | 6.26 ± 0.33 | 2D |

| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |

The compound demonstrated a notable ability to inhibit the growth of lung cancer cells (A549), indicating its potential for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using broth microdilution methods.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Metabolic Pathways

The metabolism of similar triazole compounds has been studied extensively. Research indicates that metabolic pathways often involve reduction, N-acetylation, and N-dealkylation processes. Understanding these pathways is crucial for predicting the pharmacokinetics and potential toxicity of this compound.

Case Studies

- In Vivo Studies : In a study involving rats administered with a structurally similar triazole compound at a dose of 40 mg/kg, plasma samples were analyzed over time to identify metabolites using HPLC techniques. The results indicated multiple metabolic pathways leading to various active metabolites.

- In Vitro Assays : The compound's efficacy was tested on multiple cancer cell lines using both 2D and 3D culture systems. The results highlighted a significant reduction in cell viability in the presence of the compound across different assay formats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.